![molecular formula C17H22N4O5 B2996874 1-(1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-3-morpholinourea CAS No. 894042-14-9](/img/structure/B2996874.png)

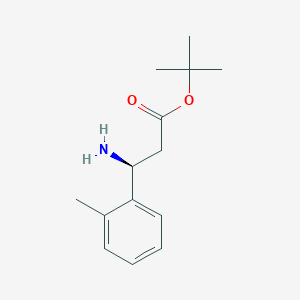

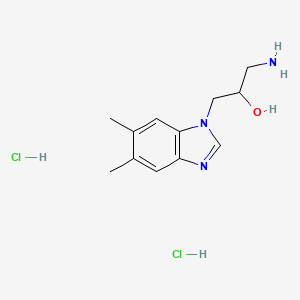

1-(1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-3-morpholinourea

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of similar compounds has been reported. For example, a compound with a 2,3-dihydrobenzo[b][1,4]dioxin-6-yl moiety was synthesized using 2,3-dihydroxybenzoic acid as the initial material . The synthesis involved alkylation of the phenolic hydroxyl group, azidation of the carboxylic acid, Curtius rearrangement, hydrolysis, and salification .Aplicaciones Científicas De Investigación

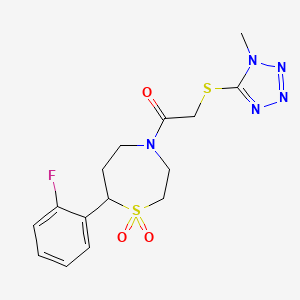

Synthesis of Biologically Active Compounds

3-Morpholin-4-yl-1-(4-nitrophenyl)-5,6-dihydro-1H-pyridin-2-one, a related compound, is a significant intermediate in the synthesis of various biologically active compounds. It has been utilized in the design of small molecule inhibitors, especially in anti-cancer studies. Derivatives of this compound have shown potential biological activities, indicating its importance in pharmaceutical research (Wang et al., 2016).

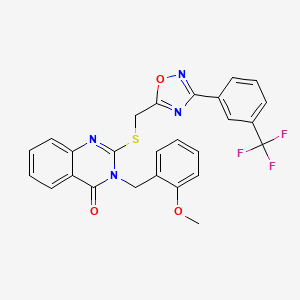

Catalysis in Organic Synthesis

In a study on alkylation of cyclic amines with alcohols, ruthenium complexes bearing N-heterocyclic carbenes were synthesized. These complexes have been tested for their effectiveness in catalyzing the alkylation of pyrrolidine and morpholine with alcohols, demonstrating excellent activity in these reactions (Ulu et al., 2017).

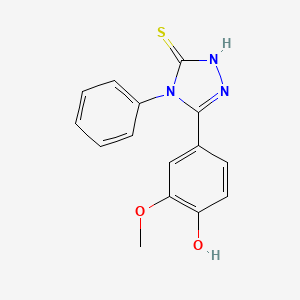

Chemical Reaction Studies

Research on the reactions of benzo[b]thiophen 1,1-dioxides with morpholine, among other cyclic amines, has provided insights into their potential in forming amides and enamines. This information is crucial for understanding the chemical behavior of such compounds in various organic reactions (Buggle et al., 1978).

Anti-tumor Applications

Benzopyranylamine compounds derived from pyrrolidine, morpholine, and piperidine have shown significant activity as anti-tumor agents. They have been effective against various cancer cell lines, including breast, CNS, and colon cancers, at very low concentrations (Jurd, 1996).

Synthesis of Isoflavone Derivatives

The synthesis of 5-Methyl-7-methoxy-isoflavone involved the use of morpholine as a catalyst. This process highlights the role of morpholine derivatives in facilitating chemical reactions, particularly in the synthesis of biologically significant compounds (Hong, 2005).

DNA-PK Inhibitors in Cancer Therapy

Compounds similar to the one , involving morpholino groups, have been studied as DNA-PK inhibitors. These inhibitors are significant in cancer therapy as they enhance the efficacy of ionizing radiation and other cytotoxic agents in cancer treatment (Cano et al., 2010).

Propiedades

IUPAC Name |

1-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]-3-morpholin-4-ylurea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N4O5/c22-16-9-12(18-17(23)19-20-3-5-24-6-4-20)11-21(16)13-1-2-14-15(10-13)26-8-7-25-14/h1-2,10,12H,3-9,11H2,(H2,18,19,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJLXSSJDXAOAPY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1NC(=O)NC2CC(=O)N(C2)C3=CC4=C(C=C3)OCCO4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N4O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-3-morpholinourea | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl 2-[1-(2-chloropyridin-4-yl)-N-methylformamido]-3-phenylpropanoate](/img/structure/B2996795.png)

![1-(2-chlorobenzyl)-3-(2,4-dimethoxyphenyl)-6,7-dihydro-1H-cyclopenta[4,5]thieno[2,3-d]pyrimidine-2,4(3H,5H)-dione](/img/structure/B2996797.png)

![5'-Bromospiro[cyclobutane-1,3'-indoline]](/img/structure/B2996799.png)

![(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(tetrahydrofuran-2-yl)methanone](/img/structure/B2996803.png)

![2-Chloro-N-[2-(pyridin-2-ylsulfamoyl)ethyl]propanamide](/img/structure/B2996810.png)

![3-methyl-2-(5-(methylamino)-1,3,4-thiadiazol-2-yl)-7,8-dihydropyrrolo[1,2-a]thieno[2,3-d]pyrimidin-4(6H)-one](/img/structure/B2996813.png)

![2-(benzo[d]isoxazol-3-yl)-N-(2-(2,4-dioxothiazolidin-3-yl)cyclohexyl)acetamide](/img/structure/B2996814.png)